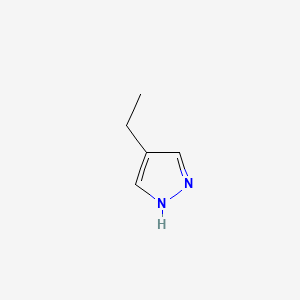

4-ethyl-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2/c1-2-5-3-6-7-4-5/h3-4H,2H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHNXHUNMFYXQCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CNN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00513322 | |

| Record name | 4-Ethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00513322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17072-38-7 | |

| Record name | 4-Ethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00513322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Ethyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-ethyl-1H-pyrazole: Synthesis, Properties, and Applications

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Foreword

The pyrazole nucleus is a cornerstone in modern medicinal chemistry and materials science, prized for its versatile reactivity and significant presence in a myriad of bioactive compounds.[1] Among its numerous derivatives, 4-ethyl-1H-pyrazole emerges as a strategic building block, offering a unique combination of steric and electronic properties. This guide provides an in-depth technical overview of this compound, moving beyond theoretical knowledge to deliver field-proven insights into its synthesis, characterization, and practical applications. As senior application scientists, our goal is to not only present protocols but to elucidate the underlying chemical principles that ensure success and reproducibility in the laboratory.

Core Molecular Attributes

A foundational understanding of a molecule begins with its fundamental properties. This compound is a five-membered aromatic heterocycle distinguished by an ethyl substituent at the C4 position.

| Property | Value | Source |

| Molecular Formula | C₅H₈N₂ | PubChem[2] |

| Molecular Weight | 96.13 g/mol | PubChem[2] |

| CAS Number | 17072-38-7 | Sigma-Aldrich[3] |

| Appearance | Solid | Sigma-Aldrich[3] |

| InChI Key | IHNXHUNMFYXQCG-UHFFFAOYSA-N | PubChem[2] |

| Canonical SMILES | CCC1=CNN=C1 | PubChem[2] |

These fundamental data points are the anchors for all subsequent analytical and synthetic endeavors. The molecular weight is critical for accurate reagent quantification, while the SMILES and InChI strings provide a machine-readable format for database searches and computational modeling.

Synthesis of this compound: A Strategic Approach

The synthesis of substituted pyrazoles is a well-established field, with the Knorr pyrazole synthesis being a classic and reliable method.[4] This approach typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For the specific synthesis of this compound, a logical precursor would be a 1,3-dicarbonyl compound bearing an ethyl group at the 2-position.

Retrosynthetic Analysis

A retrosynthetic approach reveals a straightforward pathway to this compound. The pyrazole ring can be disconnected at the N-N and C-N bonds, leading back to hydrazine and a suitable 1,3-dicarbonyl equivalent.

Caption: Retrosynthetic analysis of this compound.

Proposed Experimental Protocol: Synthesis from 2-ethylmalondialdehyde

Materials:

-

2-ethyl-1,3-propanediol

-

Oxidizing agent (e.g., PCC, Swern oxidation reagents)

-

Hydrazine hydrate or hydrazine hydrochloride

-

Anhydrous solvent (e.g., ethanol, acetic acid)

-

Deuterated solvent for NMR analysis (e.g., CDCl₃, DMSO-d₆)

-

Silica gel for column chromatography

-

Standard laboratory glassware and safety equipment

Step-by-Step Methodology:

-

Preparation of 2-ethylmalondialdehyde (or a suitable precursor): The choice of starting material is critical. A common strategy is the oxidation of a corresponding 1,3-diol. In this case, 2-ethyl-1,3-propanediol would be the ideal precursor. A mild oxidation, such as a Swern or PCC oxidation, is recommended to avoid over-oxidation to the carboxylic acid. The resulting 2-ethylmalondialdehyde is often used immediately in the next step due to its potential instability.

-

Cyclocondensation Reaction:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the crude 2-ethylmalondialdehyde in a suitable solvent like ethanol or acetic acid.

-

Add hydrazine hydrate (1.0-1.2 equivalents) dropwise to the solution at room temperature. The choice of hydrazine salt (e.g., hydrate vs. hydrochloride) can influence the reaction rate and workup procedure. Hydrazine hydrate is often sufficient, but in some cases, an acid catalyst may be beneficial.

-

After the initial addition, heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The disappearance of the starting material and the appearance of a new, more polar spot corresponding to the pyrazole product will indicate the reaction's progression.

-

-

Workup and Purification:

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

The crude residue can be purified by column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective for eluting the pyrazole product. The polarity of the eluent system should be optimized based on TLC analysis.

-

Combine the fractions containing the pure product and evaporate the solvent to yield this compound.

-

Rationale Behind Experimental Choices:

-

Solvent Selection: Ethanol and acetic acid are commonly used solvents for Knorr-type syntheses as they are polar enough to dissolve the reactants and facilitate the reaction without interfering with the cyclization.

-

Control of Reactant Stoichiometry: A slight excess of hydrazine can be used to ensure the complete conversion of the dicarbonyl compound.

-

Purification Method: Column chromatography is a standard and effective method for purifying small organic molecules like pyrazoles, allowing for the separation of the product from any unreacted starting materials or side products.

Spectroscopic Characterization

Accurate characterization of the synthesized this compound is paramount for confirming its identity and purity. While experimental spectra for this specific molecule are not widely published, the expected spectral data can be predicted based on the known chemical shifts and fragmentation patterns of similar pyrazole derivatives.

Expected Spectroscopic Data:

| Technique | Expected Observations |

| ¹H NMR | - A triplet and a quartet in the aliphatic region corresponding to the ethyl group.- Two singlets in the aromatic region for the C3-H and C5-H protons of the pyrazole ring.- A broad singlet for the N-H proton, which may be exchangeable with D₂O. |

| ¹³C NMR | - Two signals in the aliphatic region for the CH₃ and CH₂ of the ethyl group.- Three signals in the aromatic region for the C3, C4, and C5 carbons of the pyrazole ring. The C4 carbon will be a quaternary signal. |

| Mass Spectrometry (EI) | - A molecular ion peak (M⁺) corresponding to the molecular weight of 96.13 g/mol .- Fragmentation patterns involving the loss of the ethyl group or cleavage of the pyrazole ring. |

| Infrared (IR) Spectroscopy | - A broad N-H stretching band in the region of 3100-3400 cm⁻¹.- C-H stretching bands for the aromatic and aliphatic protons.- C=N and C=C stretching vibrations characteristic of the pyrazole ring. |

Reactivity and Synthetic Utility

The reactivity of this compound is governed by the electronic nature of the pyrazole ring and the presence of the ethyl group. The pyrazole ring is aromatic and can undergo electrophilic substitution, although it is generally less reactive than pyrrole or furan.

N-Alkylation and N-Arylation

The nitrogen atoms of the pyrazole ring are nucleophilic and can be readily alkylated or arylated. This is a common strategy for modifying the properties of the pyrazole core and is a key step in the synthesis of many pharmaceutical compounds.

Electrophilic Substitution

Electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, can occur on the pyrazole ring. The position of substitution is influenced by the existing substituents.

Metal Coordination

The nitrogen atoms of the pyrazole ring can act as ligands to coordinate with metal ions, forming a wide variety of coordination complexes. This property is exploited in the development of catalysts and functional materials.

Caption: Key reaction pathways of this compound.

Applications in Research and Development

The pyrazole scaffold is a well-established pharmacophore found in numerous FDA-approved drugs.[1] While specific applications of this compound are not extensively documented, its structure suggests its utility as a valuable intermediate in several areas:

-

Drug Discovery: As a substituted pyrazole, it can serve as a starting point for the synthesis of novel kinase inhibitors, anti-inflammatory agents, and other bioactive molecules. The ethyl group provides a lipophilic handle that can be important for receptor binding and pharmacokinetic properties.[1]

-

Agrochemicals: Pyrazole derivatives are widely used as herbicides and fungicides. This compound can be a precursor for the development of new agrochemicals with improved efficacy and selectivity.[1]

-

Materials Science: The ability of pyrazoles to coordinate with metals makes them attractive for the design of functional materials, such as metal-organic frameworks (MOFs) and catalysts.

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling this compound.

GHS Hazard Information:

Precautionary Measures:

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust or vapors.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound represents a valuable, albeit less-explored, member of the pyrazole family. Its straightforward synthesis from common starting materials, combined with the versatile reactivity of the pyrazole core, makes it an attractive building block for a wide range of applications in drug discovery, agrochemicals, and materials science. This guide has provided a comprehensive overview of its key attributes, a practical approach to its synthesis, and an outline of its potential applications. It is our hope that these insights will empower researchers to confidently incorporate this compound into their research and development programs, unlocking new avenues for scientific innovation.

References

-

PubChem. (n.d.). ethyl 1H-pyrazole-4-carboxylate. Retrieved from [Link]

-

Organic Letters. (2026, January 21). Synthesis of Pyrazole-Fused Heterocyclic N-Nitroacetamides with High Energy and Low Sensitivity. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 1-Ethylpyrazole. Retrieved from [Link]

-

SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Bioorthogonal 4H-pyrazole “click” reagents. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Bioorthogonal 4H-pyrazole “click” reagents. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

-

YouTube. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment. Retrieved from [Link]

-

MDPI. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Journal of Physical Chemistry & Biophysics. Retrieved from [Link]

Sources

Methodological & Application

The Strategic Role of 4-Ethyl-1H-Pyrazole in Modern Pharmaceutical Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds and FDA-approved drugs.[1][2] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it an ideal building block for designing molecules that can effectively interact with biological targets. Among the myriad of substituted pyrazoles, 4-ethyl-1H-pyrazole emerges as a particularly valuable synthon in the pharmaceutical industry. The ethyl group at the 4-position can provide a strategic balance of lipophilicity and metabolic stability, influencing the pharmacokinetic and pharmacodynamic profile of a drug candidate.

This technical guide provides an in-depth exploration of the applications of this compound in pharmaceutical synthesis. We will delve into its role as a key intermediate, supported by detailed synthetic protocols and an analysis of the structure-activity relationships that underscore its utility.

The Pyrazole Core in Drug Design: A Foundation of Versatility

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms. This arrangement confers a unique set of properties that are highly advantageous in drug design. Pyrazole and its derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[3][4] Notably, the pyrazole moiety is a key feature in several blockbuster drugs, such as the anti-inflammatory agent Celecoxib and the kinase inhibitor Crizotinib.[2]

The versatility of the pyrazole scaffold lies in its susceptibility to functionalization at multiple positions, allowing for the fine-tuning of a molecule's properties to optimize its interaction with a specific biological target. The introduction of an ethyl group at the 4-position, as in this compound, can significantly impact a compound's biological activity and pharmacokinetic profile.

Synthesis of this compound: A Proposed Protocol

While a direct, one-step synthesis of this compound is not extensively documented in readily available literature, a plausible and efficient multi-step synthesis can be proposed based on established pyrazole chemistry. This protocol begins with the synthesis of a common precursor, ethyl 1H-pyrazole-4-carboxylate, followed by its reduction and subsequent conversion to the desired this compound.

Step 1: Synthesis of Ethyl 1H-pyrazole-4-carboxylate

This initial step involves the cyclocondensation of a β-dicarbonyl compound with hydrazine. A common and effective method is the reaction of ethyl 2-formyl-3-oxopropanoate with hydrazine hydrate.[5]

Protocol 1: Synthesis of Ethyl 1H-pyrazole-4-carboxylate

Materials:

-

Ethyl 2-formyl-3-oxopropanoate

-

Hydrazine hydrate

-

Ethanol

-

Dichloromethane

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve ethyl 2-formyl-3-oxopropanoate (1.0 eq) in ethanol.

-

Cool the solution in an ice bath and slowly add hydrazine hydrate (1.05 eq) dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the ethanol under reduced pressure.

-

Dissolve the residue in a mixture of dichloromethane and water. Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield ethyl 1H-pyrazole-4-carboxylate.

Expected Yield: 70-80%

Step 2: Reduction of Ethyl 1H-pyrazole-4-carboxylate to (1H-Pyrazol-4-yl)methanol

The ester is then reduced to the corresponding alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄).

Protocol 2: Reduction to (1H-Pyrazol-4-yl)methanol

Materials:

-

Ethyl 1H-pyrazole-4-carboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate

-

Sodium sulfate

-

Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend LiAlH₄ (1.5 eq) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve ethyl 1H-pyrazole-4-carboxylate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

-

After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by water, and then a saturated solution of Rochelle's salt.

-

Stir the resulting mixture vigorously until two clear layers form.

-

Separate the layers and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give (1H-pyrazol-4-yl)methanol, which can often be used in the next step without further purification.

Expected Yield: >90%

Step 3: Conversion of (1H-Pyrazol-4-yl)methanol to 4-(Chloromethyl)-1H-pyrazole

The alcohol is converted to a more reactive chloromethyl intermediate.

Protocol 3: Chlorination of (1H-Pyrazol-4-yl)methanol

Materials:

-

(1H-Pyrazol-4-yl)methanol

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM)

Procedure:

-

Dissolve (1H-pyrazol-4-yl)methanol (1.0 eq) in anhydrous DCM under an inert atmosphere.

-

Cool the solution to 0 °C and add thionyl chloride (1.2 eq) dropwise.

-

Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-3 hours.

-

Monitor the reaction by TLC.

-

Once complete, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

-

Extract the product with DCM, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-(chloromethyl)-1H-pyrazole.

Expected Yield: 85-95%

Step 4: Synthesis of this compound via Grignard Reaction

The final step involves the reaction of the chloromethyl pyrazole with a methyl Grignard reagent to form the ethyl group.

Protocol 4: Grignard Reaction to form this compound

Materials:

-

4-(Chloromethyl)-1H-pyrazole

-

Methylmagnesium bromide (MeMgBr) solution in THF

-

Anhydrous THF

-

Saturated aqueous ammonium chloride solution

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere, dissolve 4-(chloromethyl)-1H-pyrazole (1.0 eq) in anhydrous THF.

-

Cool the solution to 0 °C and add the methylmagnesium bromide solution (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography to obtain this compound.

Expected Yield: 60-70%

Applications of this compound in Pharmaceutical Synthesis

The strategic placement of the ethyl group at the 4-position of the pyrazole ring makes this compound a valuable building block for the synthesis of complex pharmaceutical agents. The ethyl group can serve as a lipophilic handle, potentially improving membrane permeability and oral bioavailability. Furthermore, it can occupy hydrophobic pockets within a target protein's active site, contributing to enhanced binding affinity and potency.

As a Scaffold for Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies, and the pyrazole scaffold is a common feature in many of these drugs.[6] The this compound moiety can be incorporated into kinase inhibitors to occupy the hydrophobic region of the ATP-binding pocket.

Example Application: Synthesis of a Hypothetical Kinase Inhibitor Core

The following protocol outlines a general approach for utilizing this compound in the synthesis of a kinase inhibitor core, for instance, through a Suzuki cross-coupling reaction. This requires prior functionalization of the pyrazole, for example, through iodination.

Protocol 5: Iodination of this compound

Materials:

-

This compound

-

N-Iodosuccinimide (NIS)

-

Acetonitrile

Procedure:

-

Dissolve this compound (1.0 eq) in acetonitrile.

-

Add N-iodosuccinimide (1.1 eq) in one portion.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Wash the organic layer with saturated sodium thiosulfate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 4-ethyl-5-iodo-1H-pyrazole.

Expected Yield: 80-90%

Protocol 6: Suzuki Cross-Coupling for Kinase Inhibitor Core Synthesis

Materials:

-

4-Ethyl-5-iodo-1H-pyrazole

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

-

In a reaction vessel, combine 4-ethyl-5-iodo-1H-pyrazole (1.0 eq), the desired arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

-

Degas the solvent mixture (e.g., by bubbling argon through it for 15-20 minutes) and add it to the reaction vessel.

-

Heat the reaction mixture to 80-100 °C and stir for 6-12 hours under an inert atmosphere.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography to obtain the desired 4-ethyl-5-aryl-1H-pyrazole core.

Expected Yield: 60-85%

Caption: Synthetic workflow for this compound and its application.

Structure-Activity Relationship (SAR) Insights

The ethyl group at the 4-position of the pyrazole ring can play a crucial role in the structure-activity relationship of a drug candidate.

-

Lipophilicity and Permeability: The ethyl group increases the lipophilicity of the molecule compared to an unsubstituted pyrazole. This can enhance its ability to cross cell membranes, potentially leading to improved oral bioavailability and better penetration into target tissues, such as the central nervous system.

-

Metabolic Stability: The ethyl group is generally more metabolically stable than a methyl group, which can be susceptible to oxidation by cytochrome P450 enzymes. This increased stability can lead to a longer half-life and improved pharmacokinetic profile.

-

Steric Interactions: The size and shape of the ethyl group can influence how the molecule fits into the binding site of a target protein. It can provide favorable van der Waals interactions within a hydrophobic pocket, thereby increasing the binding affinity and potency of the inhibitor.

The choice of an ethyl group over other alkyl substituents is often a result of a careful optimization process during lead development, where a balance is sought between potency, selectivity, and pharmacokinetic properties.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Step | Potential Application |

| Ethyl 1H-pyrazole-4-carboxylate | C₆H₈N₂O₂ | 140.14 | Cyclocondensation | Precursor for 4-substituted pyrazoles |

| (1H-Pyrazol-4-yl)methanol | C₄H₆N₂O | 98.10 | Reduction of ester | Intermediate for further functionalization |

| 4-(Chloromethyl)-1H-pyrazole | C₄H₅ClN₂ | 116.55 | Chlorination of alcohol | Reactive intermediate for C-C bond formation |

| This compound | C₅H₈N₂ | 96.13 | Grignard reaction | Building block for pharmaceuticals |

| 4-Ethyl-5-iodo-1H-pyrazole | C₅H₇IN₂ | 222.03 | Iodination | Substrate for cross-coupling reactions |

| 4-Ethyl-5-aryl-1H-pyrazole | Varies | Varies | Suzuki cross-coupling | Core structure for kinase inhibitors |

Conclusion

This compound is a valuable and versatile building block in pharmaceutical synthesis. Its incorporation into drug candidates can offer significant advantages in terms of potency, selectivity, and pharmacokinetic properties. The synthetic protocols and application examples provided in this guide are intended to serve as a practical resource for researchers and scientists in the field of drug discovery and development. The strategic use of the this compound scaffold will undoubtedly continue to contribute to the development of novel and effective therapeutic agents.

References

- Faria, J. V., et al. (2017). Pyrazole-based compounds as privileged scaffolds in medicinal chemistry. RSC Advances, 7(64), 40353-40381.

-

Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (n.d.). MDPI. Retrieved from [Link]

- US20150183763A1 - Pyrazole compound and pharmaceutical use thereof - Google Patents. (n.d.).

- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (1998). Journal of Medicinal Chemistry, 41(26), 5267-5275.

-

One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. (n.d.). SID. Retrieved from [Link]

-

(PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (n.d.). ResearchGate. Retrieved from [Link]

- Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. (2021). European Journal of Medicinal Chemistry, 209, 112934.

-

Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (n.d.). MDPI. Retrieved from [Link]

-

Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (n.d.). SciSpace. Retrieved from [Link]

- Rigel Pharmaceuticals Inc Patent: Pyrazole Compound for Inhibiting IRAK Protein. (2024). Pharmaceutical Technology.

- SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. (2011). Rasayan Journal of Chemistry, 4(2), 400-404.

- Structure Activity/Property Relationships of pyrazole Derivatives by MPO and QSAR Methods for Drug Design. (2015). Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 927-940.

- US5624941A - Pyrazole derivatives, method of preparing them and pharmaceutical compositions in which they are present - Google Patents. (n.d.).

- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). Pharmaceuticals, 14(4), 330.

- Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (2017). Arkivoc, 2017(5), 233-249.

-

Structure Activity Relationships - Drug Design Org. (n.d.). Retrieved from [Link]

-

(12) United States Patent. (n.d.). Googleapis.com. Retrieved from [Link]

- Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. (2025). Journal of Pest Science.

Sources

- 1. WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound (17072-38-7) for sale [vulcanchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols for Pyrazole Scaffolds in Agrochemical Development

Introduction: The Pyrazole Core - A Privileged Scaffold in Modern Agrochemicals

The search for effective, target-specific, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Within the vast landscape of heterocyclic chemistry, the pyrazole ring has emerged as a "privileged scaffold." Its unique electronic properties, metabolic stability, and versatile substitution patterns allow for the precise tuning of biological activity. This has led to the development of blockbuster commercial products across all major agrochemical categories: fungicides, herbicides, and insecticides.[1]

This guide provides an in-depth technical overview for researchers and development scientists. It moves beyond simple descriptions to explain the causality behind synthetic strategies and bioassay designs. We will explore the core mechanisms of action, provide detailed, field-proven protocols for synthesis and evaluation, and discuss the critical structure-activity relationships (SAR) that drive the optimization of these potent molecules.

Chapter 1: Synthesis of the Pyrazole Carboxamide Core

The pyrazole-4-carboxamide framework is particularly vital for developing modern fungicides. The general and most adaptable synthetic route involves the acylation of a pre-formed aniline with a pyrazole-4-carbonyl chloride. This key intermediate is typically synthesized from the corresponding pyrazole-4-carboxylic acid.[2]

Protocol 1: General Synthesis of a Pyrazole-4-Carboxamide Derivative

This protocol details the final amide coupling step, a crucial reaction in the synthesis of many commercial pyrazole agrochemicals.

Causality: The use of thionyl chloride is a standard and highly effective method for converting a carboxylic acid to a more reactive acyl chloride intermediate. Triethylamine (Et3N) is added as a base to neutralize the HCl gas generated during the acylation reaction, preventing unwanted side reactions and driving the equilibrium towards product formation.[3] Dichloromethane (DCM) is an excellent solvent for this reaction due to its inertness and ability to dissolve a wide range of organic substrates.

Step-by-Step Methodology:

-

Acid Chloride Formation:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend the desired pyrazole-4-carboxylic acid (1.0 equivalent) in thionyl chloride (SOCl₂) (approx. 5-10 equivalents).

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

-

Heat the reaction mixture to reflux (approximately 79°C) for 2-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC). The reaction is complete when the starting carboxylic acid spot is no longer visible.

-

Once complete, remove the excess thionyl chloride under reduced pressure (in a well-ventilated fume hood) to yield the crude pyrazole-4-carbonyl chloride as a solid or oil. This intermediate is often used directly in the next step without further purification.[2]

-

-

Amide Coupling:

-

Dissolve the crude pyrazole-4-carbonyl chloride (1.0 equivalent) in anhydrous dichloromethane (DCM).

-

In a separate flask, dissolve the desired substituted aniline (1.0-1.2 equivalents) and triethylamine (Et₃N) (2.0-3.0 equivalents) in anhydrous DCM.

-

Cool the aniline solution to 0°C in an ice bath.

-

Slowly add the pyrazole-4-carbonyl chloride solution dropwise to the cooled aniline solution with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir overnight.[3]

-

-

Work-up and Purification:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure pyrazole-4-carboxamide.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.[4]

-

Chapter 2: Application in Fungicide Development - Targeting Cellular Respiration

Pyrazole carboxamides have revolutionized fungal disease control. The vast majority of these fungicides act as Succinate Dehydrogenase Inhibitors (SDHIs).[1]

Mechanism of Action: SDHI Fungicides

Succinate dehydrogenase (SDH), also known as Complex II, is a critical enzyme complex embedded in the inner mitochondrial membrane. It plays a dual role in both the Krebs cycle and the electron transport chain (ETC). SDH catalyzes the oxidation of succinate to fumarate, transferring electrons to the ETC, which is essential for ATP production.[1]

Pyrazole carboxamide fungicides are potent inhibitors of SDH. They bind to the ubiquinone-binding site (Qp site) of the SDH complex, physically blocking the transfer of electrons from succinate.[5] This disruption of the ETC halts cellular respiration, leading to a rapid depletion of ATP and ultimately causing fungal cell death.[6]

Caption: Mechanism of SDHI fungicides on the mitochondrial ETC.

Application Note: Structure-Activity Relationships (SAR) of Pyrazole Carboxamide Fungicides

The efficacy of SDHI fungicides is highly dependent on the substituents on both the pyrazole and the aniline rings.

-

Pyrazole Ring: The N-substituent on the pyrazole ring is crucial for positioning the molecule correctly within the SDH binding pocket. Small alkyl groups, particularly difluoromethyl or trifluoromethyl groups, often enhance potency.

-

Amide Linker: The amide bond is essential for activity, acting as a hydrogen bond donor and acceptor.[5]

-

Aniline Ring: The substitution pattern on the aniline (or phenyl) ring significantly impacts the fungicidal spectrum and potency. Bulky, lipophilic groups are often preferred. For example, the ortho-biphenyl moiety found in boscalid or the substituted phenyl ether in fluxapyroxad are key to their high activity.[7] Molecular docking studies have shown that these groups fit into a hydrophobic pocket of the enzyme, and interactions with amino acid residues like tryptophan can further stabilize the binding.[5]

Protocol 2: In Vitro Antifungal Bioassay against Botrytis cinerea

This protocol provides a method to determine the half-maximal effective concentration (EC₅₀) of a test compound against the grey mold fungus, Botrytis cinerea, a common and economically important plant pathogen.

Causality: This assay uses the mycelial growth inhibition method on a solid medium.[8] Potato Dextrose Agar (PDA) is a standard microbiological growth medium that provides the necessary nutrients for robust fungal growth. By incorporating serial dilutions of the test compound into the medium, a dose-response curve can be generated. The EC₅₀ value is a quantitative measure of the compound's potency. DMSO is used as a solvent for the test compounds due to its ability to dissolve a wide range of organic molecules and its miscibility with the aqueous agar medium.

Step-by-Step Methodology:

-

Fungal Culture Preparation:

-

Culture B. cinerea on Potato Dextrose Agar (PDA) plates at 22-25°C for 5-7 days, or until the mycelia cover the plate.[9]

-

For spore-based assays, flood the mature culture plate with sterile water containing a wetting agent (e.g., 0.01% Tween 80) and gently scrape the surface to release conidia. Filter the suspension through sterile glass wool to remove mycelial fragments.[10] Adjust the spore concentration to 1 x 10⁵ spores/mL using a hemocytometer.

-

-

Assay Plate Preparation (Mycelial Growth Method):

-

Prepare a stock solution of the test compound (e.g., 10 mg/mL) in dimethyl sulfoxide (DMSO).

-

Prepare molten PDA and cool it to approximately 45-50°C in a water bath.

-

In sterile petri dishes (60 mm), add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 100, 50, 25, 12.5, 6.25, 0 µg/mL). The final DMSO concentration should not exceed 1% (v/v) in any plate, including the control. Swirl gently to mix thoroughly before the agar solidifies.

-

Prepare a control plate containing only PDA and DMSO (at the highest concentration used for the test compounds).

-

-

Inoculation and Incubation:

-

Using a sterile cork borer (5 mm diameter), take a mycelial plug from the edge of an actively growing B. cinerea culture plate.

-

Place the mycelial plug, mycelium-side down, in the center of each prepared assay plate.

-

Seal the plates with paraffin film and incubate them in the dark at 22-25°C.

-

-

Data Collection and Analysis:

-

Incubate until the fungal growth in the control plate has reached the edge of the dish (typically 48-72 hours).

-

Measure the diameter of the fungal colony in two perpendicular directions for each plate.

-

Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:

-

Inhibition (%) = [(dc - dt) / dc] x 100

-

Where dc is the average diameter of the colony in the control plate and dt is the average diameter of the colony in the treated plate.

-

-

Plot the inhibition percentage against the logarithm of the compound concentration.

-

Use probit analysis or a similar statistical method to calculate the EC₅₀ value, which is the concentration of the compound that inhibits fungal growth by 50%.[7]

-

Chapter 3: Application in Herbicide Development - Disrupting Plant Pigments

Another major application of pyrazole chemistry is in the development of herbicides that inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[11] These herbicides cause characteristic bleaching symptoms in susceptible plants.

Mechanism of Action: HPPD Inhibitors

HPPD is a key enzyme in the tyrosine catabolism pathway. It catalyzes the conversion of 4-hydroxyphenylpyruvate (HPP) to homogentisate.[12] Homogentisate is the aromatic precursor for the synthesis of plastoquinone and tocopherols (Vitamin E). Plastoquinone is an essential cofactor for the enzyme phytoene desaturase, which is involved in the carotenoid biosynthesis pathway.[13]

By inhibiting HPPD, pyrazole herbicides block the production of plastoquinone. This, in turn, inhibits carotenoid biosynthesis. Carotenoids are vital pigments that protect chlorophyll from photo-oxidation. Without carotenoids, chlorophyll is rapidly destroyed by sunlight, leading to the characteristic white or bleached appearance of the treated plant tissues and ultimately, plant death.[14]

Caption: Mechanism of pyrazole HPPD inhibitors leading to plant bleaching.

Protocol 3: In Vitro HPPD Enzyme Inhibition Assay

This protocol describes a spectrophotometric method to determine the IC₅₀ (half-maximal inhibitory concentration) of a test compound against the HPPD enzyme, often purified from a model plant like Arabidopsis thaliana.[15]

Causality: The assay measures the activity of the HPPD enzyme by monitoring the formation of its product. While the direct product, homogentisate, can be monitored, it is often more convenient to measure the formation of a downstream product in a coupled reaction. This protocol is adapted from literature methods that measure the change in absorbance at a specific wavelength corresponding to a product in the enzymatic cascade.[14][15] The IC₅₀ value provides a direct measure of the compound's potency against the target enzyme.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Potassium Phosphate, pH 7.5.

-

Enzyme Solution: Purified HPPD enzyme (e.g., from Arabidopsis thaliana) diluted to an optimal concentration in Assay Buffer. The ideal concentration should be determined empirically to give a linear reaction rate for at least 10-15 minutes.

-

Substrate Solution: 4-hydroxyphenylpyruvate (HPP) prepared fresh in Assay Buffer.

-

Cofactor Solution: A fresh solution containing ascorbate and catalase in Assay Buffer.

-

Inhibitor Stock: A 10 mM stock solution of the test pyrazole compound in DMSO.

-

-

Assay Procedure:

-

Perform serial dilutions of the inhibitor stock solution in a 96-well UV-transparent microplate using the Assay Buffer. Include a vehicle control (DMSO only).

-

To each well, add the following in order:

-

Assay Buffer

-

Diluted inhibitor or vehicle

-

Cofactor Solution

-

Enzyme Solution

-

-

Pre-incubate the plate at a controlled temperature (e.g., 30°C) for 10-15 minutes.

-

Initiate the reaction by adding the HPP substrate solution to all wells.

-

Immediately place the plate in a microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 318 nm, depending on the specific coupled assay used).[14][15]

-

-

Data Analysis:

-

Monitor the change in absorbance over time (kinetic read).

-

Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor.

-

Calculate the percentage of inhibition relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and use non-linear regression (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value.

-

Chapter 4: Application in Insecticide Development - Modulating Calcium Channels

A third major class of pyrazole-based agrochemicals is the diamide insecticides. These compounds, such as chlorantraniliprole, are highly effective against a range of chewing pests, particularly Lepidoptera (caterpillars).[16]

Mechanism of Action: Ryanodine Receptor (RyR) Modulators

Diamide insecticides are potent modulators of the insect ryanodine receptor (RyR).[17] The RyR is a massive intracellular calcium release channel located on the membrane of the sarcoplasmic reticulum in muscle cells.[18] In a healthy insect, nerve impulses trigger the release of a small amount of calcium into the cell, which then activates the RyR to release a much larger, controlled burst of calcium from internal stores. This calcium flood causes the muscle to contract.

Diamide insecticides bind to a specific site on the insect RyR, locking it in an open conformation.[19] This leads to an uncontrolled and continuous leakage of calcium from the sarcoplasmic reticulum. The depletion of internal calcium stores and the sustained high levels of cytosolic calcium result in impaired muscle regulation, cessation of feeding, paralysis, and ultimately, the death of the insect.[19] A key advantage of these insecticides is their high selectivity for insect RyRs over mammalian RyRs, contributing to their favorable safety profile for non-target organisms.[16]

Caption: Mechanism of pyrazole diamide insecticides on insect RyRs.

Protocol 4: Insect Bioassay using a Diet Incorporation Method

This protocol outlines a general method for assessing the insecticidal activity of a test compound against a model lepidopteran pest, such as the fall armyworm (Spodoptera frugiperda), using an artificial diet incorporation method.

Causality: This whole-organism bioassay directly measures the lethal effect of the compound on the target pest. By incorporating the test substance into the insect's food source, the dose is administered orally, mimicking a primary route of exposure in the field. A dose-response relationship is established by testing a range of concentrations, allowing for the calculation of the LC₅₀ (lethal concentration for 50% of the population), a standard metric for insecticide potency.

Step-by-Step Methodology:

-

Insect Rearing and Diet Preparation:

-

Maintain a healthy, synchronized colony of the target insect species (e.g., S. frugiperda) under controlled environmental conditions (temperature, humidity, photoperiod).

-

Prepare a standard artificial diet for the insect species according to an established recipe. Keep the diet molten in a water bath at around 50-60°C.

-

-

Dosing the Diet:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., acetone or DMSO).

-

Perform serial dilutions to obtain a range of concentrations to be tested.

-

For each concentration, add a precise volume of the diluted stock solution to a known volume of the molten artificial diet. Mix thoroughly to ensure homogenous distribution of the compound.

-

Prepare a control diet by adding only the solvent to the artificial diet.

-

Dispense the treated and control diets into the wells of a multi-well bioassay tray before the diet solidifies.

-

-

Insect Infestation and Incubation:

-

Once the diet has cooled and solidified, carefully place one neonate (first-instar) or early second-instar larva into each well using a fine paintbrush.

-

Seal the trays with a breathable lid.

-

Place the trays in an incubator under the same controlled conditions used for rearing.

-

-

Mortality Assessment and Data Analysis:

-

Assess larval mortality after a set period, typically 5 to 7 days. Larvae that are unresponsive when prodded with a fine probe are considered dead.

-

Record the number of dead and live larvae for each concentration and the control.

-

Correct the mortality data for any control mortality using Abbott's formula:

-

Corrected Mortality (%) = [ (% Test Mortality - % Control Mortality) / (100 - % Control Mortality) ] x 100

-

-

Use probit analysis to calculate the LC₅₀ value and its 95% confidence intervals from the dose-response data.

-

Summary of Key Data

The development of pyrazole-based agrochemicals relies on quantitative assessment of their biological activity. The table below summarizes the key parameters obtained from the protocols described in this guide.

| Agrochemical Class | Target Organism/Enzyme | Key Assay | Primary Metric | Typical Activity Range (Commercial Leads) |

| Fungicides (SDHI) | Botrytis cinerea | Mycelial Growth Inhibition | EC₅₀ | 0.01 - 10 µg/mL[1][4] |

| Herbicides (HPPD) | Arabidopsis thaliana HPPD | In Vitro Enzyme Inhibition | IC₅₀ | 0.05 - 5 µM[20][21] |

| Insecticides (RyR) | Spodoptera frugiperda | Diet Incorporation | LC₅₀ | 1 - 10 mg/L[22] |

Conclusion and Future Outlook

The pyrazole scaffold is undeniably a cornerstone of modern agrochemical research and development. Its versatility has enabled the creation of highly effective fungicides, herbicides, and insecticides, each with a specific and well-understood mode of action. The protocols and insights provided in this guide offer a robust framework for scientists working to discover and optimize the next generation of pyrazole-based crop protection solutions. Future research will likely focus on overcoming resistance, broadening the activity spectrum, and further improving the environmental and toxicological profiles of these invaluable chemical tools.

References

- ACS Publications. (2025). Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. Journal of Agricultural and Food Chemistry.

- BenchChem. (2025). Application Notes and Protocols for In Vitro HPPD Inhibition Assay of Sulcotrione.

- Murayama, T., & Kurebayashi, N. (2019). Assays for Modulators of Ryanodine Receptor (RyR)/Ca2+ Release Channel Activity for Drug Discovery for Skeletal Muscle and Heart Diseases. Current Protocols in Pharmacology, 87, e71.

- PubMed. (2022). Design, synthesis and biological activity of diamide compounds based on 3-substituent of the pyrazole ring.

- ACS Publications. (2025). Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. Journal of Agricultural and Food Chemistry.

- NIH. Novel Fungitoxicity Assays for Inhibition of Germination-Associated Adhesion of Botrytis cinerea and Puccinia recondita Spores.

- ResearchGate. Mode of action of pyrazoles and pyridazinones.

- PubMed. (2024).

- ACS Publications. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery.

- PubMed. (2019).

- ACS Publications. (2023). Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides. Journal of Agricultural and Food Chemistry.

- NIH. (2014).

- Frontiers. (2022). Detection of ryanodine receptor G4911E and I4754M mutation sites and analysis of binding modes of diamide insecticides with RyR on Galeruca daurica (Coleoptera: Chrysomelidae).

- Frontiers. (2024).

- ResearchGate. (2025).

- Semantic Scholar. Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite.

- NIH. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group.

- ResearchGate. Computational protocol of discovering new HPPD inhibitors.

- ResearchGate. (2025). Mode of Action of Pyrazole Herbicides Pyrazolate and Pyrazoxyfen: HPPD Inhibition by the Common Metabolite.

- ACS Publications. (2023). Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry.

- ResearchGate. (2023).

- PubMed. (2020).

- MDPI. (2022).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Fungicide resistance in Botrytis cinerea and identification of Botrytis species associated with blueberry in Michigan [frontiersin.org]

- 10. Novel Fungitoxicity Assays for Inhibition of Germination-Associated Adhesion of Botrytis cinerea and Puccinia recondita Spores - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and herbicidal activity of novel pyrazole aromatic ketone analogs as HPPD inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. semanticscholar.org [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Design, synthesis and biological activity of diamide compounds based on 3-substituent of the pyrazole ring† - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | Detection of ryanodine receptor G4911E and I4754M mutation sites and analysis of binding modes of diamide insecticides with RyR on Galeruca daurica (Coleoptera: Chrysomelidae) [frontiersin.org]

- 18. researchmap.jp [researchmap.jp]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

Application Notes & Protocols: A Guide to the Synthesis of Pyrazole-Based Anti-Inflammatory Agents

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and pharmacology.

Abstract: The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its derivatives are particularly renowned for their potent anti-inflammatory properties, primarily through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[2] This guide provides an in-depth exploration of the synthesis, characterization, and preliminary evaluation of pyrazole-based anti-inflammatory agents. We will dissect the foundational Knorr pyrazole synthesis, provide detailed, field-proven protocols for the preparation of analogues of commercially significant drugs like Celecoxib and Deracoxib, and outline the analytical techniques essential for their characterization. This document is intended to serve as a practical and authoritative resource for researchers aiming to design and synthesize novel anti-inflammatory drug candidates.

Introduction: The Pyrazole Scaffold in Anti-Inflammatory Drug Design

Inflammation is a critical biological response to injury or infection, but its dysregulation can lead to chronic diseases such as arthritis and cardiovascular disorders.[3] A key enzyme family mediating the inflammatory cascade is cyclooxygenase (COX), which exists in two primary isoforms: COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in homeostatic functions like gastric protection, COX-2 is inducible at sites of inflammation and is responsible for the synthesis of pro-inflammatory prostaglandins.[4]

The development of non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit COX-2 over COX-1 was a major therapeutic breakthrough, promising potent anti-inflammatory effects with a reduced risk of gastrointestinal side effects.[5] The five-membered aromatic pyrazole ring, with its two adjacent nitrogen atoms, proved to be an ideal framework for achieving this selectivity.[1][4] This is exemplified by the commercial success of drugs like Celecoxib (for human use) and the veterinary medicines Deracoxib and Mavacoxib , all of which are diaryl-substituted pyrazoles.[2][6][7][8] The enduring importance of this scaffold necessitates robust and well-understood synthetic strategies, which we will detail herein.

Foundational Synthetic Strategy: The Knorr Pyrazole Synthesis

The most direct and widely employed method for constructing the 1,3,5-trisubstituted pyrazole core is the Knorr pyrazole synthesis .[9] This reaction involves the acid-catalyzed condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, resulting in the formation of the pyrazole ring through the elimination of two molecules of water.[10][11]

Mechanism Deep-Dive: The causality of the Knorr synthesis is a two-stage process. First, the more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound, forming a hydrazone intermediate after dehydration.[11] The choice of which carbonyl is attacked first dictates the final regiochemistry, a critical consideration in drug design. In the second stage, the remaining nitrogen atom performs an intramolecular nucleophilic attack on the second carbonyl group, leading to a cyclized intermediate that readily dehydrates to yield the stable, aromatic pyrazole ring.[10]

Caption: General mechanism of the Knorr pyrazole synthesis.

Protocol 1: Synthesis of a Celecoxib Analogue

Celecoxib's structure features a central pyrazole ring with aryl groups at the N1 and C5 positions and a trifluoromethyl group at C3. The key to its COX-2 selectivity is the 4-sulfonamidophenyl group at the N1 position, which can bind to a secondary pocket present in COX-2 but not COX-1.[4] This protocol details a reliable synthesis of a closely related analogue.

Caption: Workflow for the two-step synthesis of a Celecoxib analogue.

Step 1: Synthesis of the 1,3-Diketone Intermediate

Principle: This step employs a Claisen condensation to form the required β-diketone. A strong base (sodium ethoxide) deprotonates the α-carbon of 4-methylacetophenone, which then acts as a nucleophile, attacking the electrophilic carbonyl of ethyl trifluoroacetate.[12]

Materials:

-

4-Methylacetophenone (1.0 eq)

-

Ethyl trifluoroacetate (1.2 eq)

-

Sodium ethoxide (1.2 eq)

-

Anhydrous Ethanol

-

Toluene

-

Hydrochloric acid (2M)

-

Diethyl ether

Protocol:

-

To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, add sodium ethoxide and anhydrous ethanol.

-

Stir the mixture at room temperature until the sodium ethoxide is fully dissolved.

-

Add 4-methylacetophenone dropwise to the solution.

-

Following the addition, add ethyl trifluoroacetate dropwise. The reaction is exothermic; maintain the temperature below 40°C using a water bath if necessary.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Cool the mixture to room temperature and carefully quench by pouring it over a mixture of ice and 2M HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione, which can often be used in the next step without further purification.

Step 2: Knorr Cyclization to Yield the Pyrazole

Principle: The synthesized 1,3-diketone is cyclized with 4-sulfonamidophenylhydrazine hydrochloride in a classic Knorr reaction to form the final diarylpyrazole.[12] The reaction is typically performed in an alcohol solvent under reflux.

Materials:

-

4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione (1.0 eq)

-

4-Sulfonamidophenylhydrazine hydrochloride (1.05 eq)

-

Ethanol

Protocol:

-

In a round-bottom flask, dissolve the 1,3-diketone intermediate in ethanol.

-

Add 4-sulfonamidophenylhydrazine hydrochloride to the solution.

-

Heat the mixture to reflux and stir for 12-18 hours. Monitor the reaction completion by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product often begins to crystallize out of solution.

-

To enhance crystallization, cool the flask in an ice bath for 1 hour.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold ethanol to remove residual impurities.

-

Purify the crude product by recrystallization from hot ethanol or an ethanol/water mixture to obtain the final product as a crystalline solid.[13]

Protocol 2: Synthesis of a Deracoxib Analogue

Deracoxib is a veterinary NSAID used for pain and inflammation in dogs.[7][14] Its synthesis follows the same Knorr principle but utilizes a difluorinated 1,3-diketone precursor.[15]

Principle: The synthesis involves the condensation of 4,4-difluoro-1-(3-fluoro-4-methoxyphenyl)-1,3-butanedione with 4-sulfonamidophenylhydrazine hydrochloride.[15]

Materials:

-

4,4-Difluoro-1-(3-fluoro-4-methoxyphenyl)-1,3-butanedione (1.0 eq)

-

4-Sulfonamidophenylhydrazine hydrochloride (1.1 eq)

-

Ethanol

Protocol:

-

Dissolve 4,4-difluoro-1-(3-fluoro-4-methoxyphenyl)-1,3-butanedione in ethanol in a round-bottom flask.

-

Add 4-sulfonamidophenylhydrazine hydrochloride to the stirred mixture.

-

Heat the reaction mixture to reflux and maintain for 16-20 hours.[15]

-

Cool the reaction to ambient temperature.

-

Slowly add water to the mixture until a precipitate begins to form.

-

Cool the flask in an ice bath to maximize precipitation.

-

Isolate the solid product by vacuum filtration and air-dry.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the Deracoxib analogue.

Product Purification and Characterization

Rigorous purification and characterization are essential to validate the structure and purity of the synthesized compounds.

Purification Techniques

-

Recrystallization: The most common method for purifying solid pyrazole products. The choice of solvent is critical; ethanol, methanol, and isopropanol, often with water as an anti-solvent, are frequently effective.[13]

-

Column Chromatography: For non-crystalline products or mixtures that are difficult to separate by recrystallization, silica gel column chromatography is employed.[16][17][18] A gradient of ethyl acetate in hexanes is a typical eluent system.

-

Acid-Salt Formation: For pyrazoles containing a basic nitrogen, purification can be achieved by forming an acid addition salt (e.g., with HCl), crystallizing the salt, and then neutralizing it to recover the purified free base.[19]

Analytical Characterization

The identity and purity of the final compounds must be confirmed using a suite of spectroscopic techniques.

| Technique | Purpose | Key Observations for a Typical Diarylpyrazole |

| ¹H NMR | Structural elucidation and proton environment mapping. | - Aromatic protons in the 6.5-8.0 ppm range. - A characteristic singlet for the C4-H of the pyrazole ring (around 6.5-7.0 ppm).[20] - Signals for substituents (e.g., -CH₃, -OCH₃). |

| ¹³C NMR | Carbon skeleton confirmation. | - Signals for the pyrazole ring carbons (typically 110-155 ppm). - Aromatic carbon signals. - Signal for the CF₃ carbon (a quartet due to C-F coupling). |

| Mass Spec (MS) | Molecular weight confirmation. | - A clear molecular ion peak [M+H]⁺ or [M]⁺ corresponding to the calculated molecular weight. |

| IR Spectroscopy | Functional group identification. | - N-H stretching (if present, ~3200-3400 cm⁻¹). - C=N stretching of the pyrazole ring (~1590 cm⁻¹).[20] - S=O stretching for the sulfonamide group (~1350 and 1160 cm⁻¹). |

| Melting Point | Purity assessment. | A sharp melting point range indicates high purity. |

Application Note: Preliminary In Vitro Evaluation

Once a novel pyrazole derivative is synthesized and purified, its anti-inflammatory potential must be assessed. This is typically done through a series of in vitro assays.

Sources

- 1. Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation [mdpi.com]

- 2. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sciencescholar.us [sciencescholar.us]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. researchgate.net [researchgate.net]

- 6. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Deracoxib | C17H14F3N3O3S | CID 3058754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. EP4233854A2 - Therapeutic formulations and uses thereof - Google Patents [patents.google.com]

- 9. jk-sci.com [jk-sci.com]

- 10. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 11. chemhelpasap.com [chemhelpasap.com]

- 12. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]

- 13. CN103724268B - A kind of preparation method of celecoxib - Google Patents [patents.google.com]

- 14. drugs.com [drugs.com]

- 15. echemi.com [echemi.com]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. rsc.org [rsc.org]

- 19. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]

- 20. connectjournals.com [connectjournals.com]

Application Note: A Guide to the Design and Synthesis of Pyrazole Compound Libraries for High-Throughput Screening

Introduction: The Privileged Pyrazole in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its remarkable versatility in engaging with biological targets has led to its incorporation into a multitude of blockbuster drugs, including the COX-2 inhibitor Celecoxib and the kinase inhibitor Sunitinib. The pyrazole scaffold's value lies in its ability to act as a stable, rigid platform for presenting diverse functional groups in a defined three-dimensional space, enabling precise interactions with protein binding sites.[1][2]

High-throughput screening (HTS) campaigns are a primary engine for hit identification in early-stage drug discovery.[3] The success of any HTS campaign is fundamentally dependent on the quality and diversity of the compound library being screened. Therefore, the ability to rapidly and efficiently generate large, diverse libraries of high-purity pyrazole-based compounds is a critical capability for any drug discovery program. This guide provides a comprehensive overview of the strategic planning, synthetic methodologies, and quality control processes required to construct robust pyrazole libraries tailored for HTS.

Section 1: Strategic Planning for Library Synthesis

Before embarking on synthesis, a clear strategy must be defined. The goal is not merely to create compounds, but to explore a specific chemical space relevant to the biological targets of interest. This involves a careful selection of building blocks and synthetic routes to maximize structural diversity and ensure favorable physicochemical properties.

Retrosynthetic Approach & Diversity Planning

The most common and versatile approach to pyrazole synthesis involves the condensation of a 1,3-dielectrophile with a hydrazine derivative. This allows for the introduction of diversity at multiple points on the pyrazole core.

A typical retrosynthetic analysis breaks the pyrazole down into three key building blocks:

-

R1 Precursor: Typically a hydrazine, introducing diversity at the N1 position.

-

R3 Precursor: Part of the 1,3-dicarbonyl or equivalent, introducing diversity at the C3 position.

-

R5 Precursor: The second component of the 1,3-dicarbonyl, introducing diversity at the C5 position.

Diversity can also be introduced at the C4 position through the choice of starting materials or by post-synthesis functionalization.

Caption: Retrosynthetic strategy for pyrazole library design.

Physicochemical Property Considerations

For HTS, compounds should ideally adhere to guidelines such as Lipinski's Rule of Five to ensure good oral bioavailability and "drug-likeness." When selecting building blocks, it is crucial to consider their contribution to properties like:

-

Molecular Weight (MW): Aim for MW < 500 Da.

-

LogP: A measure of lipophilicity, ideally < 5.

-

Hydrogen Bond Donors (HBD): Count of OHs and NHs, ideally ≤ 5.

-

Hydrogen Bond Acceptors (HBA): Count of Ns and Os, ideally ≤ 10.

Computational tools can be used to predict these properties for the virtual library before synthesis, allowing for the filtration of undesirable structures.

Section 2: Solution-Phase Parallel Synthesis

Solution-phase parallel synthesis is a highly effective strategy for generating libraries of up to several hundred compounds.[4][5] It offers flexibility and avoids the often complex development work required for solid-phase synthesis. Reactions are typically performed in multi-well plates (24, 48, or 96-well formats) using automated or semi-automated liquid handlers.

The Knorr Pyrazole Synthesis: A Workhorse Reaction

The Knorr pyrazole synthesis and its variations are the most widely used methods for constructing the pyrazole ring.[6][7] The reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[8]

Mechanism Insight: The reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration.[7][9] A key consideration is regioselectivity. If an unsymmetrical 1,3-dicarbonyl is used with a substituted hydrazine, a mixture of two regioisomers can be formed.[6] Generally, the more nucleophilic nitrogen of the hydrazine attacks the more electrophilic carbonyl carbon first.

Caption: General workflow for solution-phase parallel synthesis.

Protocol 2.1.1: Parallel Knorr Synthesis of a 96-Member Pyrazole Library

This protocol describes the synthesis of a 1,3,5-trisubstituted pyrazole library from a set of 8 different 1,3-diketones and 12 different aryl hydrazines in a 96-well plate format.

Materials:

-

Deep-well 96-well reaction block (2 mL per well)

-

Automated liquid handler or multichannel pipettes

-

Heating/shaking incubator for reaction blocks

-

Nitrogen manifold for solvent evaporation

-

Building Blocks:

-

Stock solutions of 8 unique 1,3-diketones (0.5 M in DMAc)

-

Stock solutions of 12 unique aryl hydrazines or their hydrochloride salts (0.55 M in DMAc)

-

-

Reagents:

-

N,N-Dimethylacetamide (DMAc)

-

Glacial Acetic Acid (catalyst)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Procedure:

-

Reagent Plating:

-

To each well of the 96-well reaction block, add 200 µL of the appropriate 1,3-diketone stock solution (0.1 mmol). This can be done by dispensing column-wise.

-

To each well, add 200 µL of the appropriate aryl hydrazine stock solution (0.11 mmol). This is typically dispensed row-wise.

-

-

Catalyst Addition & Reaction:

-

Add 10 µL of glacial acetic acid to each well.

-

Seal the reaction block securely with a cap mat.

-

Place the block in a heating/shaking incubator and heat at 100 °C for 4-6 hours.[7] The progress can be monitored by taking a small aliquot from a representative well for LC-MS analysis.

-

-

Work-up:

-

Cool the reaction block to room temperature.

-

Add 500 µL of ethyl acetate to each well.

-

Add 500 µL of saturated sodium bicarbonate solution to quench the acid. Mix thoroughly.

-

Allow the layers to separate. Remove the lower aqueous layer.

-

Wash the organic layer with 500 µL of brine. Remove the aqueous layer.

-

Dry the remaining organic layer by passing it through a 96-well filter plate containing anhydrous sodium sulfate or by adding a small amount of sodium sulfate directly to the wells and filtering afterward.

-

-

Isolation:

-

Transfer the dried organic extracts to a tared 96-well collection plate.

-

Concentrate the solvent to dryness using a nitrogen evaporator or centrifugal evaporator.

-

The resulting crude products are now ready for purification and analysis.

-

Section 3: Solid-Phase Synthesis (SPS)

Solid-phase synthesis is a powerful technique for combinatorial chemistry, as it greatly simplifies the purification process.[10] Intermediates are covalently bound to an insoluble polymer resin, allowing excess reagents and byproducts to be simply washed away after each reaction step. This avoids the need for traditional work-up procedures.[11]

Principles of SPS for Pyrazole Libraries

In a typical SPS strategy for pyrazoles, one of the building blocks is attached to the solid support via a linker. The subsequent chemical transformations are carried out on the resin-bound substrate. The final product is then cleaved from the resin in the last step.

Key Considerations for SPS: [5][11]

-

Resin Choice: The type of resin (e.g., Merrifield, Wang, 2-Chlorotrityl) determines the linkage chemistry and the cleavage conditions. 2-Chlorotrityl chloride resin is often used as it allows for mild cleavage conditions, preserving acid-sensitive functional groups.[11]

-

Linker Strategy: The linker connects the initial building block to the resin and must be stable to all reaction conditions but readily cleavable at the end.

-

Reaction Monitoring: Since intermediates cannot be directly characterized, small test cleavages or colorimetric tests (e.g., Kaiser test for free amines) are often used to monitor reaction completion.

Caption: General workflow for solid-phase synthesis.

Protocol 3.1.1: Solid-Phase Synthesis of 3-Carboxy-pyrazoles

This protocol outlines a solid-phase approach where a β-ketoester is immobilized on a resin, followed by cyclization with hydrazines.

Materials:

-

2-Chlorotrityl chloride resin

-

Solid-phase reaction vessels

-

Shaker or bubbler for agitation

-

Building Blocks:

-

Various β-keto-carboxylic acids

-

Various substituted hydrazines

-

-

Reagents:

-

Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Ethanol (EtOH)

-

Trifluoroacetic acid (TFA)

-

Procedure:

-

Resin Swelling and Loading:

-

Place 2-chlorotrityl chloride resin (100 mg, ~0.1 mmol assuming 1.0 mmol/g loading) in a reaction vessel.

-

Swell the resin in DCM for 20 minutes.

-

In a separate vial, dissolve the β-keto-carboxylic acid (0.3 mmol, 3 eq) in DCM. Add DIPEA (0.6 mmol, 6 eq).

-

Drain the DCM from the resin and add the solution of the activated acid. Agitate for 2-4 hours at room temperature.

-